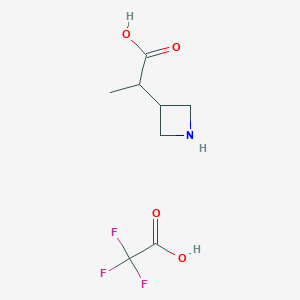

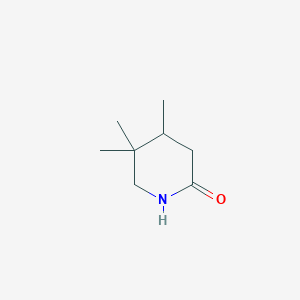

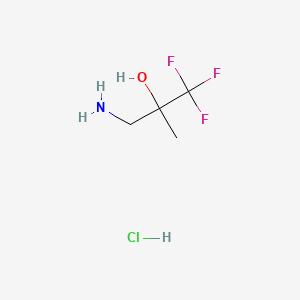

![molecular formula C7H6BrClN2 B1378909 8-Bromoimidazo[1,2-a]pyridine hydrochloride CAS No. 1419101-42-0](/img/structure/B1378909.png)

8-Bromoimidazo[1,2-a]pyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromoimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular weight of 233.49 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The IUPAC name of this compound is 8-bromoimidazo[1,2-a]pyridine hydrochloride . The InChI code is 1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H .Chemical Reactions Analysis

The reaction output of imidazo[1,2-a]pyridines is strongly dependent on the substituents of both reactants, independent of the catalyst used . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

8-Bromoimidazo[1,2-a]pyridine hydrochloride has a molecular weight of 233.49 . The InChI code is 1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H .科学的研究の応用

Synthesis of Polychlorinated and Halogenated Derivatives

Polychlorinated imidazo[1,2-α]pyridines, analogs of chlorinated benzimidazoles, have been synthesized using a condensation reaction involving ethyl bromoacetate and chlorinated 2-aminopyridines. These compounds are then treated to exchange hydrobromide salts with hydrochloride salts, further processed to yield 2-chloroimidazo[1,2-a]pyridines through treatment with POCl3, indicating the versatility of 8-Bromoimidazo[1,2-a]pyridine hydrochloride in halogen exchange reactions and the synthesis of chlorinated derivatives (Gudmundsson, Drach, & Townsend, 1997).

Cyclization Reactions and Derivative Synthesis

The cyclization of 2-(benzylideneamino)pyridinium dihalomethylids, generated from reactions with dihalocarbenes, leads to the formation of 2-aryl-3-haloimidazo[1,2-a]pyridines. This process demonstrates the compound's role in facilitating cyclization reactions and generating structurally diverse halogenated imidazo[1,2-a]pyridines, which are valuable in medicinal chemistry for their potential biological activities (Khlebnikov, Kostik, & Kostikov, 1991).

Development of Novel Benzamide Derivatives

The synthesis and characterization of novel N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives highlight the compound's utility in the development of new chemical entities. These derivatives are characterized by various spectroscopic techniques, showcasing the compound's application in creating novel structures with potential pharmacological properties (Achugatla, Ghashang, & Guhanathan, 2017).

Microwave-Assisted Synthesis

An efficient, one-pot microwave-assisted synthesis method for 3-bromoimidazo[1,2-a]pyridines demonstrates the compound's utility in rapid synthesis protocols. This method involves electrophilic aromatic bromination and has been applied to synthesize related imidazoheterocycles, showcasing the versatility of 8-Bromoimidazo[1,2-a]pyridine hydrochloride in facilitating the development of diverse heterocyclic compounds with potential applications in material science and pharmacology (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing vapors, mist, or gas .

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The future direction is likely to focus on developing more efficient and environmentally friendly synthetic strategies .

特性

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZFOVTMLTQIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

1419101-42-0 |

Source

|

| Record name | Imidazo[1,2-a]pyridine, 8-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

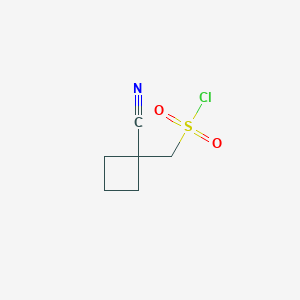

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

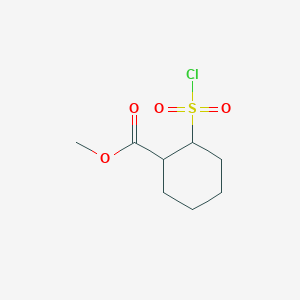

![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)

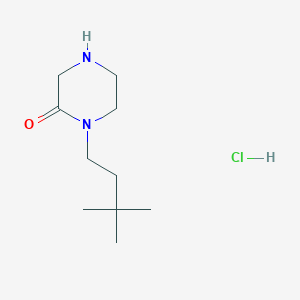

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)